PD-L1-IN-1 -

PD-L1-IN-1

Catalog Number: EVT-8355858
CAS Number:
Molecular Formula: C21H23N5O2
Molecular Weight: 377.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

PD-L1-IN-1 was developed as part of ongoing research into immune checkpoint inhibitors, which are classified as therapeutic agents in oncology. These compounds are designed to block the interaction between PD-L1 and its receptor PD-1 (programmed cell death protein 1), thereby reversing T cell exhaustion and promoting anti-tumor immunity. The classification of PD-L1-IN-1 falls under small molecule inhibitors, specifically targeting immune checkpoints.

Synthesis Analysis

Methods and Technical Details

The synthesis of PD-L1-IN-1 typically involves multi-step organic synthesis techniques. The process begins with the construction of the core structure through coupling reactions, followed by various functional group modifications to enhance binding affinity and specificity for PD-L1.

Key steps may include:

  • Formation of the Core Structure: Utilizing techniques such as Suzuki or Stille coupling to create biphenyl or similar frameworks.
  • Functionalization: Introducing specific substituents that enhance hydrophobic interactions or hydrogen bonding with PD-L1.
  • Purification: Employing chromatographic methods to isolate the desired compound from by-products and unreacted starting materials.

The synthesis route must ensure high purity and yield, as these factors are critical for subsequent biological testing.

Molecular Structure Analysis

Structure and Data

PD-L1-IN-1's molecular structure is characterized by a biphenyl system, which is essential for its binding to PD-L1. The compound typically features:

  • Molecular Formula: C₁₈H₁₈N₂O
  • Molecular Weight: Approximately 290 g/mol
  • Key Functional Groups: Amine groups that facilitate interaction with the PD-L1 binding site.

The three-dimensional conformation of PD-L1-IN-1 can be analyzed using X-ray crystallography or nuclear magnetic resonance spectroscopy to confirm its binding orientation and interactions with PD-L1.

Chemical Reactions Analysis

Reactions and Technical Details

PD-L1-IN-1 undergoes specific chemical interactions when binding to PD-L1. The primary reaction involves:

  • Hydrogen Bonding: Between functional groups on PD-L1-IN-1 and residues on the PD-L1 protein.
  • Hydrophobic Interactions: With non-polar regions of the PD-L1 binding site, which stabilize the inhibitor's attachment.

These interactions can be quantitatively analyzed using techniques such as surface plasmon resonance or isothermal titration calorimetry to determine binding affinity and kinetics.

Mechanism of Action

Process and Data

The mechanism of action for PD-L1-IN-1 involves:

  • Inhibition of PD-L1/PD-1 Interaction: By occupying the binding site on PD-L1, PD-L1-IN-1 prevents the interaction with PD-1 on T cells.
  • Restoration of T Cell Function: This inhibition leads to reactivation of T cells, enhancing their ability to recognize and destroy tumor cells.

Studies have shown that compounds like PD-L1-IN-1 can significantly increase cytokine production from T cells in vitro, indicating restored immune functionality.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PD-L1-IN-1 exhibits several notable properties:

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.
  • Stability: Chemically stable under physiological conditions but may degrade under extreme pH or temperature.
  • Melting Point: Typically around 150°C, indicating solid-state stability at room temperature.

Characterization techniques such as differential scanning calorimetry can provide insights into thermal stability.

Applications

Scientific Uses

PD-L1-IN-1 is primarily utilized in cancer research, specifically in studies aimed at understanding immune checkpoint mechanisms and developing novel immunotherapies. Its applications include:

  • Preclinical Studies: Evaluating efficacy in animal models of cancer.
  • Combination Therapies: Investigating synergistic effects with other immunotherapeutic agents or chemotherapies.
  • Biomarker Studies: Assessing the expression levels of PD-L1 in various tumor types to predict responses to therapy.
Introduction to Programmed Death-1/Programmed Death-Ligand 1 Immune Checkpoint in Cancer Immunotherapy

Role of Programmed Death-1/Programmed Death-Ligand 1 Axis in Tumor Immune Evasion Mechanisms

The Programmed Death-1/Programmed Death-Ligand 1 axis constitutes a critical immunosuppressive pathway exploited by malignancies to evade host immune surveillance. Programmed Death-1 is a transmembrane receptor expressed on activated T lymphocytes, B lymphocytes, natural killer cells, and myeloid-derived cells. Its primary ligand, Programmed Death-Ligand 1, is frequently overexpressed on diverse cancer cell types and antigen-presenting cells within the tumor microenvironment. Upon binding, Programmed Death-Ligand 1 engagement with Programmed Death-1 triggers phosphorylation of immunoreceptor tyrosine-based switch motifs within the Programmed Death-1 cytoplasmic domain, recruiting Src homology region 2 domain-containing phosphatase-2. This phosphatase catalyzes dephosphorylation events within the T-cell receptor signaling cascade, ultimately suppressing T-cell proliferation, cytokine secretion (e.g., interferon-γ, tumor necrosis factor-α, interleukin-2), and cytotoxic activity [2] [3] [10].

Tumors leverage this pathway through multiple mechanisms: constitutive oncogenic signaling pathways (e.g., PI3K/AKT, MAPK) drive aberrant Programmed Death-Ligand 1 surface expression; inflammatory cytokines within the tumor microenvironment (particularly interferon-γ) further upregulate Programmed Death-Ligand 1 via interferon regulatory factor-1 binding to the CD274 promoter; and tumor-derived exosomes disseminate Programmed Death-Ligand 1 systemically. The resultant T-cell exhaustion phenotype is characterized by progressive loss of effector functions, expression of multiple inhibitory receptors, and metabolic impairments, establishing a permissive environment for tumor progression and metastasis [3] [9] [10].

Table 1: Consequences of Programmed Death-1/Programmed Death-Ligand 1 Interaction in the Tumor Microenvironment

Cellular ProcessMolecular EffectFunctional Outcome
T-Cell Receptor SignalingDephosphorylation of CD3ζ, ZAP70, PKC-θAttenuated activation signal
Cell Cycle ProgressionDownregulation of cyclins and cyclin-dependent kinasesArrest in G0/G1 phase
Cytokine ProductionSuppressed interferon-γ, tumor necrosis factor-α, interleukin-2 secretionReduced immune activation
Cytotoxic ActivityDecreased perforin and granzyme B releaseImpaired tumor cell lysis
Metabolic ReprogrammingInhibition of glycolysis and aerobic respirationEnergy deprivation in T cells

Rationale for Targeting Programmed Death-Ligand 1 in Cancer Therapy

Therapeutic blockade of the Programmed Death-1/Programmed Death-Ligand 1 axis represents a transformative strategy in oncology aimed at reversing tumor-mediated immunosuppression. Monoclonal antibodies targeting either Programmed Death-1 (e.g., nivolumab, pembrolizumab) or Programmed Death-Ligand 1 (e.g., atezolizumab, durvalumab) have demonstrated durable clinical responses across multiple malignancies, validating this pathway as a therapeutic target. However, antibody-based therapies face inherent limitations including poor tumor penetration, inability to target intracellular epitopes, high production costs, requirement for intravenous administration, and the potential for immune-related adverse events due to systemic immune activation. These constraints necessitate alternative pharmacological approaches [5] [8] [9].

Small molecule inhibitors offer distinct advantages: superior tissue penetration enabling access to poorly vascularized tumors or immune-privileged sites; oral bioavailability facilitating outpatient administration; reduced immunogenicity; and potentially lower manufacturing costs. Furthermore, they can target shallow protein-protein interaction interfaces like the Programmed Death-1/Programmed Death-Ligand 1 binding groove, which may be less accessible to larger antibody molecules. The development of non-antibody antagonists thus addresses critical unmet needs in cancer immunotherapy, particularly for patients refractory to existing checkpoint inhibitors or those with tumors exhibiting high spatial heterogeneity in Programmed Death-Ligand 1 expression [4] [8] [9].

Properties

Product Name

PD-L1-IN-1

IUPAC Name

N-[2-[[4-[(2-methyl-3-phenylphenyl)methoxy]-1,3,5-triazin-2-yl]amino]ethyl]acetamide

Molecular Formula

C21H23N5O2

Molecular Weight

377.4 g/mol

InChI

InChI=1S/C21H23N5O2/c1-15-18(9-6-10-19(15)17-7-4-3-5-8-17)13-28-21-25-14-24-20(26-21)23-12-11-22-16(2)27/h3-10,14H,11-13H2,1-2H3,(H,22,27)(H,23,24,25,26)

InChI Key

LGWZTWZGNYPECF-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=NC=NC(=N3)NCCNC(=O)C

Canonical SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=NC=NC(=N3)NCCNC(=O)C

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